molecular formula C18H17N3O2S B2654079 2-ethoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide CAS No. 2034537-84-1

2-ethoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide

Cat. No.: B2654079
CAS No.: 2034537-84-1
M. Wt: 339.41
InChI Key: XSVQHZXJJIPWSD-UHFFFAOYSA-N
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Description

2-ethoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with ethoxy and pyrazinyl groups. The presence of a thiophene ring adds to its structural diversity, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazine ring, followed by the introduction of the thiophene group. The final step involves the coupling of the ethoxy group to the benzamide core. Common reagents used in these reactions include ethyl iodide, thiophene-3-carboxaldehyde, and pyrazine-2-carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

2-ethoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide
  • 2-ethoxy-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide
  • 2-ethoxy-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide

Uniqueness

2-ethoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties

Properties

IUPAC Name

2-ethoxy-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-2-23-16-6-4-3-5-14(16)18(22)21-11-15-17(20-9-8-19-15)13-7-10-24-12-13/h3-10,12H,2,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVQHZXJJIPWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=NC=CN=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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